molecular formula C15H13BrN4O2 B2387976 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034566-68-0

5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No. B2387976
CAS RN: 2034566-68-0
M. Wt: 361.199
InChI Key: WYMDCZKKARECTA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Antiprotozoal Activity : Compounds synthesized from similar structures, such as aza-analogues of furamidine, have been evaluated for their antiprotozoal activity. These compounds, including diamidines and prodrugs, showed significant in vitro activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, with some demonstrating curative effects in vivo at low dosages in a mouse model for Trypanosoma br. rhodesiense. The synthetic pathways involve selective bromination, Suzuki coupling, and hydrogenation processes, which could be relevant for the synthesis of "5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide" and its exploration for antiprotozoal applications (Ismail et al., 2003).

Antimicrobial and Antiviral Testing : Another study on synthetic and biological studies of some fused pyrazoles and their ethoxyphthalimide derivatives highlights the reaction of ethylacetoacetate with nicotinohydrazide, leading to the formation of compounds that were screened for antimicrobial and antiviral testing. This process may offer insights into synthesizing and testing "5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide" for similar biological activities (Joshi et al., 2010).

properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMDCZKKARECTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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